molecular formula C6H16Cl2N2O B13480630 1-Methyl-1,4-diazepan-6-ol dihydrochloride

1-Methyl-1,4-diazepan-6-ol dihydrochloride

Cat. No.: B13480630
M. Wt: 203.11 g/mol
InChI Key: NLHDTMZHIFVPCK-UHFFFAOYSA-N
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Description

1-Methyl-1,4-diazepan-6-ol dihydrochloride (CAS: 1951445-01-4) is a bicyclic amine hydrochloride salt with the molecular formula C₅H₁₄Cl₂N₂O and a molecular weight of 189.08 g/mol . Its structure features a seven-membered diazepane ring with a hydroxyl group at position 6 and a methyl group at position 1. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research due to its reactive amine and hydroxyl groups, which enable diverse functionalizations .

Properties

Molecular Formula

C6H16Cl2N2O

Molecular Weight

203.11 g/mol

IUPAC Name

1-methyl-1,4-diazepan-6-ol;dihydrochloride

InChI

InChI=1S/C6H14N2O.2ClH/c1-8-3-2-7-4-6(9)5-8;;/h6-7,9H,2-5H2,1H3;2*1H

InChI Key

NLHDTMZHIFVPCK-UHFFFAOYSA-N

Canonical SMILES

CN1CCNCC(C1)O.Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methyl-1,4-diazepan-6-ol dihydrochloride typically involves the reaction of 1,4-diazepane with methylating agents under controlled conditions. One common method involves the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methyl-1,4-diazepan-6-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.

    Hydrolysis: In the presence of water and an acid or base catalyst, the compound can undergo hydrolysis, leading to the formation of 1-Methyl-1,4-diazepan-6-ol and hydrochloric acid.

Scientific Research Applications

1-Methyl-1,4-diazepan-6-ol dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of 1-Methyl-1,4-diazepan-6-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

6-Methyl-1,4-diazepan-6-ol Dihydrochloride

  • Molecular Formula : C₆H₁₄Cl₂N₂O
  • Molecular Weight : 203.11 g/mol
  • Key Differences : The methyl group is located at position 6 instead of position 1. This positional isomerism may alter steric hindrance and hydrogen-bonding interactions, affecting solubility and reactivity in synthetic pathways .

6-Methyl-1,4-diazepan-5-one Hydrochloride

  • Molecular Formula : C₆H₁₃ClN₂O
  • Molecular Weight : 164.63 g/mol
  • Key Differences: The hydroxyl group is replaced by a ketone at position 3.

6-(Methoxymethyl)-1-methyl-1,4-diazepane Dihydrochloride

  • Molecular Formula : C₈H₁₈N₂O·2HCl
  • Molecular Weight : 231.2 g/mol
  • Key Differences : A methoxymethyl group at position 6 introduces additional ether functionality. This modification could improve metabolic stability compared to the hydroxyl group in the parent compound .

1,4-Diazepan-6-one Dihydrochloride

  • Molecular Formula : C₅H₁₂Cl₂N₂O
  • Molecular Weight : 187.07 g/mol
  • Key Differences : The absence of a methyl group and presence of a ketone at position 6 simplifies the structure. This derivative is less sterically hindered, favoring nucleophilic reactions at the ketone site .

1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepane Dihydrochloride

  • Molecular Formula : C₁₃H₁₉Cl₃N₄
  • Key Differences : Incorporation of a chloroimidazopyridine moiety adds aromaticity and bulkiness. Such derivatives are often explored for receptor-targeted therapies due to their planar aromatic systems .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Notes
1-Methyl-1,4-diazepan-6-ol dihydrochloride C₅H₁₄Cl₂N₂O 189.08 Hydroxyl (C6), methyl (C1) Pharmaceutical intermediate
6-Methyl-1,4-diazepan-6-ol dihydrochloride C₆H₁₄Cl₂N₂O 203.11 Hydroxyl and methyl (both C6) Altered steric properties
6-Methyl-1,4-diazepan-5-one hydrochloride C₆H₁₃ClN₂O 164.63 Ketone (C5), methyl (C6) Lipophilic drug design
6-(Methoxymethyl)-1-methyl-1,4-diazepane dihydrochloride C₈H₁₈N₂O·2HCl 231.2 Methoxymethyl (C6), methyl (C1) Enhanced metabolic stability
1,4-Diazepan-6-one dihydrochloride C₅H₁₂Cl₂N₂O 187.07 Ketone (C6) Simplified scaffold for functionalization

Key Research Findings

  • Reactivity : The hydroxyl group in this compound enables facile acylation, while its methyl group restricts conformational flexibility compared to unmethylated analogs .
  • Biological Activity : Derivatives with aromatic substituents (e.g., imidazopyridine in ) show higher affinity for CNS targets due to π-π stacking interactions .
  • Solubility : Ketone-containing analogs (e.g., 1,4-diazepan-6-one dihydrochloride) exhibit lower aqueous solubility than hydroxylated counterparts, impacting formulation strategies .

Biological Activity

1-Methyl-1,4-diazepan-6-ol dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a seven-membered diazepane ring with a hydroxyl group and a methyl substituent. Its molecular formula contributes to its unique chemical behavior, which influences its biological activity. The compound is synthesized through the reaction of 1,4-diazepane with methylating agents like methyl iodide in the presence of sodium hydroxide, utilizing nucleophilic substitution methods to yield high-purity products .

Research indicates that 1-Methyl-1,4-diazepan-6-ol may act as an inhibitor or activator of specific molecular targets, modulating their activity and influencing various biochemical pathways. Its interactions with biological receptors and enzymes are crucial for understanding its therapeutic potential. This compound may bind to specific receptors or enzymes, leading to modulation of their functions .

Biological Activity

The biological activities of this compound include:

  • Enzyme Modulation : The compound has been studied for its effects on various enzymes, potentially acting as an inhibitor or activator.
  • Pharmacological Applications : Its unique structure suggests potential applications in pharmacology, particularly in developing drugs targeting neurological disorders.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is helpful:

Compound NameStructural FeaturesUnique Aspects
1,4-Diazepan-6-olLacks the methyl groupDifferent chemical and biological properties
1-Benzyl-1,4-diazepan-6-olContains a benzyl groupAltered pharmacological profile
1,4-Oxazepan-6-olContains an oxygen atom in the ringSignificantly different chemical behavior

The structural differences impart distinct chemical properties and potential applications in scientific research and industry .

Case Studies and Research Findings

Recent studies have highlighted the diverse applications of this compound in various fields:

  • Neuropharmacology : Research indicates that compounds similar to 1-Methyl-1,4-diazepan-6-ol can influence GABA_A receptor activity. For instance, diazepam's binding to GABA_A receptors demonstrates how diazepine derivatives can modulate neurotransmission .
  • Therapeutic Potential : Investigations into the therapeutic uses of diazepane derivatives have shown promise in treating anxiety and other neurological disorders. The modulation of neurotransmitter systems through these compounds presents opportunities for developing new treatments .
  • Drug Delivery Systems : Recent advancements in drug delivery systems utilizing nanoparticles have been explored for enhancing the bioavailability of compounds like 1-Methyl-1,4-diazepan-6-ol. Studies have shown that liposomal formulations can improve drug stability and efficacy .

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